molecular formula C22H17N3O3S B11599007 (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11599007
M. Wt: 403.5 g/mol
InChI Key: WYFQUHVGJVDDRG-UZYLVVNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methoxyphenyl precursors with thiazolo-triazine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its complex structure and the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H17N3O3S/c1-28-18-12-6-5-10-16(18)11-7-13-19-21(27)25-22(29-19)23-20(26)17(24-25)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3/b11-7+,19-13-

InChI Key

WYFQUHVGJVDDRG-UZYLVVNOSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.